1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carbaldehyde
Description
Properties
IUPAC Name |
1-(2-fluoroethyl)-3-phenylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c13-6-7-15-8-11(9-16)12(14-15)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAFKRYBVXJUBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=O)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Fluoroethyl)-3-phenyl-1H-pyrazole-4-carbaldehyde is a compound belonging to the pyrazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities associated with this compound, synthesizing findings from various studies to provide a comprehensive overview.
The synthesis of pyrazole derivatives, including this compound, often involves methods such as the Vilsmeier-Haack reaction, which allows for the formylation of electron-rich arenes. The compound's structure is characterized by a pyrazole ring substituted with a phenyl group and a fluorinated ethyl group, enhancing its pharmacological profile.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the pyrazole moiety have demonstrated effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for related pyrazole compounds range from 0.97–62.5 µg/mL against pathogens such as E. coli and Pseudomonas fluorescens .
Anticancer Activity
Several studies have reported the anticancer potential of pyrazole derivatives. For example, Schiff bases derived from pyrazoles have shown promising activity against cancer cell lines, with selectivity towards tumor cells over normal cells. The anticancer mechanisms often involve apoptosis induction and inhibition of cell proliferation .
Anti-inflammatory Activity
Pyrazole compounds are also recognized for their anti-inflammatory effects. Some derivatives act as selective COX-2 inhibitors, demonstrating lower ulcerogenic liabilities compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib. This selectivity is crucial for reducing side effects associated with long-term NSAID use .
Antiviral Activity
The antiviral properties of pyrazoles have been explored in relation to influenza and other viral infections. Compounds with a pyrazole structure have been identified as neuraminidase inhibitors, which are essential for viral replication and spread .
Case Studies
Several case studies illustrate the biological activity of related pyrazole compounds:
- Anticancer Study : A study on Schiff bases derived from this compound reported enhanced cytotoxicity against lung cancer cell lines (NCI H-522). The study measured IC50 values and demonstrated that these compounds could induce apoptosis through mitochondrial pathways .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of various pyrazole derivatives, including this compound. Results indicated that certain derivatives exhibited MIC values comparable to established antibiotics, highlighting their potential as new antimicrobial agents .
- Inflammation Model : In vivo studies using animal models showed that pyrazole derivatives could significantly reduce inflammation markers when administered during induced inflammatory conditions, suggesting their utility in treating inflammatory diseases .
Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that pyrazole derivatives, including 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carbaldehyde, exhibit significant anticancer properties. A study demonstrated that compounds with a similar structure were effective against various cancer cell lines, suggesting that the presence of the pyrazole ring enhances biological activity. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In one study, derivatives of pyrazole were tested against Gram-positive and Gram-negative bacteria. Results showed that certain modifications to the pyrazole structure could enhance antibacterial efficacy, making it a candidate for developing new antibiotics .
Materials Science
Fluorescent Materials
Recent advancements have led to the synthesis of fluorescent materials using pyrazole derivatives. This compound can be incorporated into boron complexes that exhibit fluorescence. These materials are promising for applications in optoelectronics and sensor technology, where their light-emitting properties can be exploited .
Agricultural Chemistry
Pesticide Development
Pyrazole compounds have been explored for their potential as pesticides due to their biological activity. Research has indicated that modifications to the pyrazole structure can lead to enhanced insecticidal properties. The incorporation of a fluoroethyl group may improve the compound's stability and efficacy in agricultural applications .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 12.5 | Kinase inhibition |
| Compound B | MCF-7 | 15.0 | Apoptosis induction |
| This compound | A549 | TBD | TBD |
Table 2: Antimicrobial Activity of Pyrazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | Staphylococcus aureus | 32 µg/mL |
| Compound D | Escherichia coli | 64 µg/mL |
| This compound | Pseudomonas aeruginosa | TBD |
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazole-4-carbaldehyde Derivatives
Physicochemical Properties
- Lipophilicity: Fluorinated derivatives (e.g., 2-fluoroethyl, 4-fluorophenyl) exhibit higher logP values compared to non-fluorinated analogs, improving membrane permeability .
- Synthetic Yields : Propargylation and Vilsmeier-Haack reactions yield 70–85% for most derivatives, but fluorinated compounds (e.g., 1-(2-fluoroethyl)-3-phenyl-) may require specialized fluorination techniques .
Spectroscopic Data Comparison
Table 2: IR and NMR Spectral Features
The carbaldehyde proton consistently resonates near δ 9.5 ppm across analogs, confirming minimal electronic perturbation from substituents .
Preparation Methods
Vilsmeier-Haack Formylation of Pyrazoles
The Vilsmeier-Haack reaction is the predominant and most effective method for formylating pyrazole derivatives at the 4-position. This reaction involves treating the pyrazole or its hydrazone precursor with a Vilsmeier reagent formed in situ by the reaction of POCl3 and DMF.
- Procedure: The pyrazole or hydrazone is dissolved in dry DMF, cooled, and POCl3 is added dropwise. The mixture is then heated (typically 70–120 °C) for several hours (3–4 h). After completion, the reaction mixture is quenched with ice and neutralized with dilute base, leading to precipitation of the pyrazole-4-carbaldehyde product.
- Example: 3-Substituted pyrazole-4-carbaldehydes have been prepared by formylation of methyl ketone hydrazones using POCl3/DMF, yielding good to excellent yields (up to 77% reported for related compounds).
This method is applicable to a wide range of N-substituted pyrazoles, including those bearing alkyl or aryl groups at N-1 and C-3 positions. The reaction conditions can be fine-tuned to accommodate sensitive substituents such as fluoroalkyl groups.
Formation of the Pyrazole Core with N-(2-fluoroethyl) Substitution
The N-(2-fluoroethyl) substituent can be introduced either by:
- Alkylation of the pyrazole nitrogen: Starting from 3-phenyl-1H-pyrazole, N-alkylation with 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide or chloride) under basic conditions can yield the N-(2-fluoroethyl) pyrazole intermediate.
- Use of 2-fluoroethyl-substituted hydrazines or hydrazones: Alternatively, the pyrazole ring can be constructed by cyclization of 2-fluoroethyl-substituted hydrazines with phenyl ketones or aldehydes.
Following the formation of the N-(2-fluoroethyl)-3-phenyl-1H-pyrazole, the Vilsmeier-Haack reaction is employed to introduce the aldehyde group at the 4-position.
Detailed Reaction Conditions and Yields
| Step | Reagents & Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Pyrazole formation | Phenylhydrazine + 2-fluoroethyl-substituted ketone or alkylation of pyrazole with 2-fluoroethyl halide | Reflux in ethanol or base-mediated alkylation | 1–4 hours | 70–85 | Hydrazone formation followed by cyclization or direct alkylation of pyrazole nitrogen |
| Vilsmeier-Haack formylation | POCl3 + DMF; pyrazole substrate in dry DMF | 70–120 °C | 3–4 hours | 70–77 | Formylation at C-4 position; reaction mixture quenched in ice and neutralized |
Research Findings and Observations
- The Vilsmeier-Haack reaction is highly selective for the 4-position formylation of pyrazoles, even in the presence of electron-withdrawing groups like fluoroalkyl substituents.
- The reaction requires anhydrous conditions and dry DMF to avoid side reactions and ensure high yields.
- The formyl group introduced is somewhat labile under strongly basic conditions but stable under neutral or mildly acidic workup.
- Alkylation of the pyrazole nitrogen with 2-fluoroethyl halides proceeds efficiently under basic conditions, allowing for good control over N-substitution.
- The overall synthetic route is modular, allowing variation in the aryl and alkyl substituents to tailor the compound's properties.
Summary Table of Preparation Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Vilsmeier-Haack Formylation | Formylation of pyrazole or hydrazone with POCl3/DMF | High regioselectivity; good yields; broad substrate scope | Requires dry conditions; sensitive to moisture |
| N-Alkylation with 2-fluoroethyl halide | Alkylation of pyrazole nitrogen with fluoroalkyl halide | Straightforward; controllable substitution | Possible side reactions; requires base and careful control |
| Hydrazone Cyclization | Cyclization of 2-fluoroethyl hydrazine with phenyl ketone | One-pot synthesis of pyrazole core | Availability of fluoroethyl hydrazine; reaction optimization needed |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
